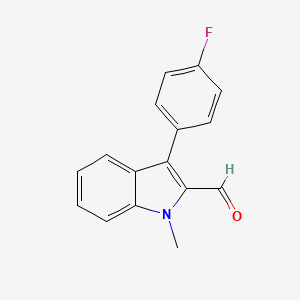

3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

The compound 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. The presence of a fluorophenyl group and a carbaldehyde functional group suggests that this compound could have interesting chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps to introduce various substituents. For example, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles involves a five-step process starting from indole, which includes protection, lithiation, and cyclization steps . Although the exact synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to introduce the fluorophenyl and methyl groups at the appropriate positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. For instance, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which could influence the compound's intermolecular interactions . Similarly, the molecular structure of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde would be expected to have specific geometric parameters that could be studied using X-ray diffraction or computational methods to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often influenced by the substituents present on the indole ring. The presence of a carbaldehyde group in the compound suggests potential for nucleophilic addition reactions or condensation reactions to form heterocycles or Schiff bases . The fluorine atom could also influence the reactivity, as seen in other fluorine-containing compounds where it can participate in hydrogen bonding or influence the electron density of adjacent functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the substituents. For example, solvatochromic and photophysical studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's properties . The physical properties of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, such as solubility, melting point, and stability, would be important to characterize for any practical applications. Chemical properties like reactivity, acidity, and basicity of the functional groups would also be critical to understand for synthetic and biological applications.

Wissenschaftliche Forschungsanwendungen

Results

Some derivatives, particularly those with the 1,3,4-oxadiazole moiety, showed potent antibacterial activity, with one compound emerging as an effective antifungal agent. These compounds were also tested against methicillin-resistant Staphylococcus aureus (MRSA), with some showing inhibition of growth at low levels of cytotoxicity .

Drug Design and Development

Methods of Application

Results: The modifications lead to improved pharmacological activity, with the fluorine atoms contributing to the compound’s ability to interact with biological receptors .

Anticancer Research

Methods of Application

Results: Some derivatives have shown promise in inhibiting the growth of cancer cells, indicating potential applications in cancer therapy .

Bioisostere Development

Methods of Application

Results: These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Enzyme Inhibition

Methods of Application

Results: Certain derivatives have demonstrated COX-2 inhibitory activity, suggesting potential use in anti-inflammatory drugs .

Material Science

Methods of Application

Results: The incorporation of fluorinated moieties has led to materials with improved stability and performance in various applications .

Neuropharmacology

Methods of Application

Results: Derivatives have shown to protect neuronal cells from oxidative stress and amyloid-beta toxicity, suggesting potential therapeutic applications .

Agricultural Chemistry

Methods of Application

Results: Some formulations have demonstrated increased crop yields and resistance to fungal pathogens, contributing to more sustainable agricultural practices .

Imaging Agents

Methods of Application

Results: The fluorinated compound has shown potential in providing clear images of biological tissues, aiding in the diagnosis of various diseases .

Peptide Modification

Methods of Application

Results: Modified peptides exhibit enhanced stability and bioavailability, making them more effective in therapeutic applications .

Chemical Synthesis

Methods of Application

Results: The compound has enabled the synthesis of diverse molecules with potential applications in drug discovery and material science .

Analytical Chemistry

Methods of Application

Results: These methods have provided sensitive and selective means for the analysis of complex biological samples .

Antiviral Agents

Methods of Application

Results: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 values and selectivity index values indicating potential as antiviral agents .

Anti-inflammatory Applications

Methods of Application

Results: The most effective compound in this series was found to significantly reduce edema, showcasing the anti-inflammatory potential of indole derivatives .

Antitubercular Activity

Methods of Application

Results: Some derivatives have shown promising results in inhibiting the growth of the tuberculosis bacteria, indicating a potential new class of antitubercular drugs .

Antidiabetic Effects

Methods of Application

Results: Certain derivatives have demonstrated potential in lowering blood glucose levels, suggesting their use as antidiabetic agents .

Antimalarial Properties

Methods of Application

Results: Some derivatives have shown inhibitory effects against Plasmodium, offering a potential pathway for developing new antimalarial drugs .

Anticholinesterase Activity

Methods of Application

Results: Derivatives have shown to inhibit cholinesterase, which could help in alleviating symptoms of neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJQETNXCGTJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541129 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |

CAS RN |

93957-42-7 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)